1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound features a benzotriazole ring substituted with a 4-chloro-2-nitrobenzoyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1H-1,2,3-benzotriazole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and the benzoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole can be compared with similar compounds such as:
5-(4-chloro-2-nitrobenzoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Known for its antibacterial properties.
Methyl 2-O-(2-nitro-4-chloro)-benzoyl-3-O-toluoyl-b-D-talopyranoside: Studied for its interactions with sugar-binding proteins.
Properties
IUPAC Name |
benzotriazol-1-yl-(4-chloro-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-8-5-6-9(12(7-8)18(20)21)13(19)17-11-4-2-1-3-10(11)15-16-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAJEBQEUXTYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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